molecular formula C9H13N5S B6951959 N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine

N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine

Cat. No.: B6951959
M. Wt: 223.30 g/mol
InChI Key: ORHXHWWTRFOZLJ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is a synthetic organic compound that features both triazole and thiazole rings in its structure These heterocyclic components are known for their diverse chemical properties and biological activities

Properties

IUPAC Name

N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-13(4-9-6-15-7-10-9)3-8-5-14(2)12-11-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHXHWWTRFOZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is:

    Formation of the Triazole Ring: Starting with a suitable alkyne and azide, a 1,3-dipolar cycloaddition (Huisgen cycloaddition) is performed to form the 1-methyltriazole ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of Rings: The triazole and thiazole rings are then coupled through a methylene bridge using a suitable linker and methylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and thiazole rings.

    Reduction: Reduction reactions can target the double bonds within the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methyl groups and the methylene bridge.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully saturated heterocycles.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the design of drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of both triazole and thiazole rings suggests it could have antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given the known utility of heterocyclic compounds in materials science.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their stability and biological activity.

    Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.

    Benzothiazole: Another heterocyclic compound with significant biological activity.

Uniqueness

N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is unique due to the combination of triazole and thiazole rings in a single molecule. This dual presence enhances its chemical versatility and potential biological activities, making it a valuable compound for further research and development.

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